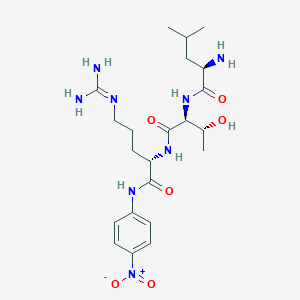

H-D-Leu-Thr-Arg-pNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-D-Leu-Thr-Arg-pNA is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of leucine, threonine, and arginine amino acids, along with a nitrophenyl group, which contributes to its distinct chemical properties.

Applications De Recherche Scientifique

H-D-Leu-Thr-Arg-pNA has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.

Industry: Utilized in the development of peptide-based materials and sensors.

Mécanisme D'action

Target of Action

The primary target of H-D-Leu-Thr-Arg-pNA, also known as D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, is the Serine Protease 22 (PRSS22) . PRSS22 is a member of the trypsin family of serine proteases and is expressed in the airways in a developmentally regulated manner .

Mode of Action

This compound preferentially cleaves the synthetic substrate compared to tosyl-Gly-Pro-Arg-pNA . This interaction with its target results in the activation of the PRSS22 enzyme, leading to downstream effects in the biochemical pathways it is involved in .

Biochemical Pathways

The activation of PRSS22 by this compound affects several biochemical pathways. One significant pathway is the conversion of single-chain pro–urokinase-type plasminogen activator (pro-uPA/scuPA) into its mature, enzymatically active protease . This process plays a crucial role in fibrinolysis and other uPA-dependent reactions in the lung .

Result of Action

The result of this compound’s action is the activation of PRSS22, leading to the conversion of pro-uPA into its active form . This conversion can induce pro-uPA–expressing smooth muscle cells to increase their migration through a basement membrane–like extracellular matrix .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of diverse protease inhibitors in normal human plasma can affect the activity of PRSS22 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Leu-Thr-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The protected amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid) to expose the amino groups for further coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions is crucial for achieving the desired yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

H-D-Leu-Thr-Arg-pNA can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitrophenyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Leucyl-L-threonyl-L-argininamide: Lacks the nitrophenyl group, resulting in different chemical properties and biological activities.

L-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide: Contains L-leucine instead of D-leucine, affecting its stereochemistry and interactions.

D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-lysineamide: Substitutes arginine with lysine, altering its charge and binding characteristics.

Uniqueness

H-D-Leu-Thr-Arg-pNA is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. Its specific combination of amino acids and functional groups makes it a valuable compound for various research applications.

Activité Biologique

H-D-Leu-Thr-Arg-pNA, also known as D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide, is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of protease interactions and enzymatic assays. This article explores its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group, which contributes to its unique chemical reactivity. The compound has the molecular formula C22H36N8O6 and a molecular weight of approximately 508.57 g/mol. Its structure allows it to act as a substrate for various proteases, facilitating studies on enzymatic activity and inhibition.

Target Proteins

The primary target of this compound is Serine Protease 22 (PRSS22) . The compound selectively cleaves synthetic substrates, demonstrating a preference for certain protease activities over others, such as tosyl-Gly-Pro-Arg-pNA.

Biochemical Pathways

Upon activation by PRSS22, this compound plays a crucial role in several biochemical pathways, notably in the conversion of pro–urokinase-type plasminogen activator (pro-uPA) into its active form. This activation is critical for various physiological processes, including fibrinolysis and tissue remodeling .

Research Applications

This compound has diverse applications across multiple fields:

- Biochemistry : Utilized as a model compound for studying peptide synthesis and modifications.

- Cell Biology : Investigated for its role in protein-protein interactions and enzyme inhibition.

- Pharmacology : Explored for therapeutic potential in targeting specific molecular pathways related to disease mechanisms.

- Material Science : Used in developing peptide-based materials and biosensors .

Enzymatic Activity Assays

In various studies, the enzymatic activity of this compound was assessed using purified proteases. For instance, tryptase ε was evaluated for its ability to cleave this substrate under controlled conditions. The assays demonstrated that tryptase ε effectively hydrolyzed this compound, indicating its potential use as a substrate in protease activity measurements .

Table 1 summarizes key findings from these assays:

| Protease | Substrate Cleavage | Conditions | Results |

|---|---|---|---|

| Tryptase ε | This compound | 30 min incubation at room temp | Significant cleavage observed |

| Recombinant trypsin | This compound | 10 min incubation at room temp | Cleavage confirmed |

Inhibition Studies

Studies have also explored the inhibitory effects of various compounds on the enzymatic activity of tryptase ε with respect to this compound. Inhibitors such as antipain and aprotinin were tested for their ability to reduce the cleavage of this substrate by tryptase ε, providing insights into potential therapeutic applications .

Propriétés

IUPAC Name |

(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFUBQKPPLZOLE-ZSGPHXLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.